molecular formula C8H8INO3 B12848866 4-Amino-3-iodo-5-methoxybenzoic acid

4-Amino-3-iodo-5-methoxybenzoic acid

Katalognummer: B12848866
Molekulargewicht: 293.06 g/mol
InChI-Schlüssel: OAVOKNITPOLFRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-iodo-5-methoxybenzoic acid typically involves the iodination of 4-amino-5-methoxybenzoic acid. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the iodine atom can yield deiodinated products, which may be useful intermediates in further synthetic applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It is used in the synthesis of dyes and pigments, where its unique substituents contribute to desirable color properties.

Wirkmechanismus

The mechanism by which 4-amino-3-iodo-5-methoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

    4-Amino-3-methoxybenzoic acid: Lacks the iodine atom, resulting in different reactivity and binding properties.

    3-Amino-4-methoxybenzoic acid: The position of the amino and methoxy groups is different, affecting the compound’s chemical behavior.

    4-Amino-5-iodobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Amino-3-iodo-5-methoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, enhances its potential for use in medical imaging and as a precursor for radiopharmaceuticals.

Eigenschaften

Molekularformel

C8H8INO3

Molekulargewicht

293.06 g/mol

IUPAC-Name

4-amino-3-iodo-5-methoxybenzoic acid

InChI

InChI=1S/C8H8INO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)

InChI-Schlüssel

OAVOKNITPOLFRV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.